molecular formula C9H9F3OS B138654 2,6-Dimethyl-4-(trifluoromethylthio)phenol CAS No. 129644-69-5

2,6-Dimethyl-4-(trifluoromethylthio)phenol

Cat. No. B138654
CAS RN: 129644-69-5
M. Wt: 222.23 g/mol
InChI Key: CKYSTCDWANUKMK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(trifluoromethylthio)phenol is a compound that falls within the broader category of substituted phenols, which are aromatic compounds with various substituents that can significantly alter their chemical and physical properties. The specific structure of this compound suggests that it has both electron-donating methyl groups and an electron-withdrawing trifluoromethylthio group attached to the phenol ring. This unique combination of substituents can lead to interesting reactivity patterns and physical properties, which are explored in the studies provided .

Synthesis Analysis

The synthesis of substituted phenols, such as 2,6-Dimethyl-4-(trifluoromethylthio)phenol, can be achieved through electrophilic aromatic substitution reactions. One such method is the direct electrophilic trifluoromethylthiolation of phenols, which has been demonstrated using N-trifluoromethylsulfanyl aniline in the presence of BF3·Et2O or triflic acid as a promoter . This method is para-selective, meaning that the trifluoromethylthio group is introduced at the para position relative to the hydroxyl group when the ortho and para positions are unsubstituted. The synthesis is influenced by the presence of other substituents on the phenol ring, which can direct the incoming group to specific positions according to established effects such as the Mills-Nixon effect .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2,6-Dimethyl-4-(trifluoromethylthio)phenol, they do provide insights into the structural aspects of related compounds. For instance, the paper on 2,4,6-tris(trifluoromethyl)phenols describes the preparation and X-ray crystal structures of various phenoxides, which can give us an idea of how trifluoromethyl groups affect the geometry of the phenol ring . Similarly, the study on 2,4,6-tri(α,α-dimethyl-benzyl) phenol provides information on the intramolecular distances and bond distributions in the phenol ring, which can be somewhat analogous to the compound .

Chemical Reactions Analysis

The reactivity of substituted phenols can be quite diverse. For 2,6-Dimethyl-4-(trifluoromethylthio)phenol, the presence of the trifluoromethylthio group can lead to various chemical transformations. As demonstrated in one study, the compound can undergo further functionalization with reagents such as NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide, yielding bromo-, iodo-, nitro-, and benzyl-substituted products . These reactions can significantly alter the electronic properties of the molecule and open up pathways for the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-4-(trifluoromethylthio)phenol would be influenced by the nature of its substituents. The electron-donating methyl groups and the electron-withdrawing trifluoromethylthio group would affect the compound's acidity, solubility, and reactivity. Although the papers do not provide specific data on the physical properties of this compound, the methodologies and reactions described suggest that it would have distinct solubility characteristics in organic solvents and could be susceptible to electrophilic aromatic substitution reactions due to the activating influence of the methyl groups .

Scientific Research Applications

Novel Polymer Fabrication

  • A study by Li et al. (2014) reported the synthesis of a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties, showing high conductivity and low swelling in alkaline anion exchange membranes, indicating potential applications in fuel cell technology (Li et al., 2014).

Advanced Organic Synthesis Techniques

  • Xu et al. (2010) developed a method for synthesizing 2-(phenylthio)phenols, including 2,6-dimethyl-4-(trifluoromethylthio)phenol, through copper(I)-catalyzed tandem transformation, demonstrating advancements in organic synthesis (Xu et al., 2010).

Chemical Functionalization and Drug Synthesis

  • Egami et al. (2015) explored the trifluoromethylation of phenol derivatives, including 2,6-dimethyl-4-(trifluoromethylthio)phenol, for potential use in synthesizing inhibitors for medical applications (Egami et al., 2015).

Gas-phase Thermochemical Properties

  • Miranda et al. (2015) conducted a density functional theory study to investigate the gas-phase thermochemical properties of tri-substituted phenols, which include compounds structurally similar to 2,6-dimethyl-4-(trifluoromethylthio)phenol, for applications in the study of antioxidants (Miranda et al., 2015).

Spectroscopic and Thermal Studies

  • Kocaokutgen et al. (2005) investigated the spectroscopic and thermal properties of a novel dye derived from a similar compound, which could have applications in dyeing and pigmentation technologies (Kocaokutgen et al., 2005).

Environmental Analysis and Monitoring

  • Li et al. (2009) developed a method using poly-(methacrylic acid-co-ethylene glycol dimethacrylate) monolith microextraction for the determination of phenols, including 2,6-dimethylphenol, in water samples, indicating its use in environmental monitoring (Li et al., 2009).

Mechanism of Action

The reaction pathway is most likely to be an electrophilic substitution pathway .

Safety and Hazards

The safety data sheet for 4-(Trifluoromethylthio)phenol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The introduction of a fluorine atom or a fluorine-containing substituent into an organic molecule often favorably modulates the compounds’ properties . Fluorinated organic molecules frequently possess enhanced stability, binding affinity, and biological activity in comparison with their non-fluorinated precursors . Therefore, the study and application of “2,6-Dimethyl-4-(trifluoromethylthio)phenol” and similar compounds could be a promising direction for future research.

properties

IUPAC Name

2,6-dimethyl-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYSTCDWANUKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564175
Record name 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(trifluoromethylthio)phenol

CAS RN

129644-69-5
Record name 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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